m-PEG10-alcohol (CAS 27425-92-9) is a discrete, monodisperse oligoethylene glycol functionalized with a terminal hydroxyl group and a methyl ether cap. Unlike traditional polydisperse polyethylene glycols (PEGs), which are mixtures of varying chain lengths, m-PEG10-alcohol provides a precise, 10-unit ethylene glycol spacer. This structural homogeneity is critical for reproducibility in applications where linker length directly influences biological activity, such as in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The terminal hydroxyl group serves as a versatile chemical handle for further derivatization, while the hydrophilic PEG backbone enhances the aqueous solubility of conjugated molecules.
Substituting m-PEG10-alcohol with polydisperse PEG mixtures or even other discrete PEG lengths introduces critical variability that undermines process control and final product performance. Polydisperse PEGs, being a mixture of different chain lengths, result in heterogeneous conjugates, leading to batch-to-batch inconsistency and unpredictable pharmacokinetic profiles. Using a PEG linker that is shorter or longer than 10 units—even if monodisperse—can significantly alter a conjugate's solubility, steric hindrance, circulation half-life, and target-binding affinity. In precisely engineered systems like PROTACs, where linker length dictates the geometry of the induced ternary complex, even a minor deviation from the optimal 10-unit spacer can lead to a dramatic loss of degradation efficiency. Therefore, for applications requiring high precision and reproducibility, the defined structure of m-PEG10-alcohol is non-negotiable.
m-PEG10-alcohol is a single chemical entity with a defined molecular weight and a polydispersity index (PDI) of 1.0. In contrast, commercially available polydisperse PEGs are mixtures of polymer chains with a distribution of molecular weights, characterized by a PDI greater than 1.0. Mass spectrometry analysis of a monodisperse PEG like m-PEG10-alcohol shows a single major peak, whereas a polydisperse equivalent exhibits a distribution of peaks, confirming the heterogeneous nature of the latter. This structural purity is essential for generating homogeneous conjugates with predictable and reproducible properties.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (structurally pure) |
| Comparator Or Baseline | Polydisperse PEG (PDI > 1.0, typically 1.05-1.2 for commercial grades) |
| Quantified Difference | m-PEG10-alcohol is a single species, whereas polydisperse PEGs are a mixture of molecules. |
| Conditions | General characterization by mass spectrometry or gel permeation chromatography (GPC). |
Using a monodisperse compound eliminates a key source of batch-to-batch variability, simplifying purification and ensuring consistent performance of the final product.
The length of an oligoethylene glycol (OEG) chain directly modulates the solubility and handling properties of materials. Studies on conjugated polymers show that introducing OEG side chains significantly improves solubility in polar solvents compared to simple alkyl chains. Furthermore, research demonstrates a clear relationship between the number of PEG units and water solubility for otherwise poorly soluble molecules. While longer PEG chains generally increase hydrophilicity, the specific length of 10 units in m-PEG10-alcohol provides a calibrated balance of aqueous solubility and compatibility with organic synthesis steps, a feature that cannot be guaranteed by shorter (e.g., PEG4) or longer (e.g., PEG12) analogs which may alter formulation characteristics or introduce handling issues like crystallinity.
| Evidence Dimension | Solubility Enhancement |
| Target Compound Data | Provides a specific, intermediate level of hydrophilicity suitable for many bioconjugation protocols. |
| Comparator Or Baseline | Shorter PEGs (less hydrophilic) and Longer PEGs (more hydrophilic, potentially crystalline). |
| Quantified Difference | Qualitative but well-established trend: solubility in polar solvents increases with PEG chain length. The 10-unit length is a widely used intermediate. |
| Conditions | Solubility of PEG-modified small molecules, proteins, and polymers in aqueous and organic solvents. |
Selecting the exact PEG10 length allows for precise control over the final product's solubility, avoiding the need for reformulation that might arise from using a non-optimal PEG length.
The circulation half-life and biodistribution of bioconjugates are highly dependent on their hydrodynamic size, which is directly influenced by PEG chain length. Studies on PEGylated nanoparticles and inhibitors consistently show that longer PEG chains lead to longer circulation times and reduced clearance by the reticuloendothelial system (RES). For example, in a study of PEGylated chitosan nanoparticles, increasing the mPEG molecular weight from 750 Da to 5,000 Da resulted in a strong linear increase in the area under the curve (AUC), indicating prolonged blood circulation (R²=0.955). The specific 10-unit length of m-PEG10-alcohol provides a precise intermediate spacer to tune these properties, avoiding the rapid clearance seen with very short PEGs or the potential for reduced biological activity due to steric hindrance from excessively long PEGs.
| Evidence Dimension | Blood Circulation (AUC) |
| Target Compound Data | Provides an intermediate hydrodynamic radius for balanced pharmacokinetics. |
| Comparator Or Baseline | Shorter PEGs (<20 kDa total construct weight) exhibit rapid renal clearance; Longer PEGs (>30 kDa) exhibit extended elimination half-lives (1-3 days). |
| Quantified Difference | Pharmacokinetic profiles are directly and predictably tunable by altering discrete PEG length. |
| Conditions | Intravenous administration of PEGylated molecules in animal models. |
This allows researchers to rationally design molecules with a target pharmacokinetic profile, a critical step in drug development that is impossible with ill-defined polydisperse mixtures.
The efficacy of a PROTAC is critically dependent on the linker's length and composition, which control the formation of a stable and productive ternary complex. m-PEG10-alcohol is the ideal starting material when a flexible, hydrophilic linker of a specific, intermediate length is required to correctly orient the target protein and E3 ligase. Its defined structure ensures that every synthesized PROTAC molecule has the same optimal spacing, eliminating the performance variability inherent to polydisperse linkers.
In ADC development, the PEG linker must be long enough to confer solubility to a hydrophobic payload and prevent steric hindrance, but not so long that it impairs antigen binding or stability. The 10-unit length of m-PEG10-alcohol provides a well-documented balance, making it a suitable precursor for creating homogeneous ADC populations with consistent drug-to-antibody ratios and predictable pharmacokinetic behavior.
When functionalizing surfaces, such as gold nanoparticles or sensor chips, oligoethylene glycol linkers create a hydrophilic barrier that resists non-specific protein adsorption. Using the monodisperse m-PEG10-alcohol ensures the formation of a uniform self-assembled monolayer (SAM). This leads to more reproducible surface properties and reliable sensor performance compared to surfaces modified with polydisperse PEGs, which would have variable packing densities and thicknesses.